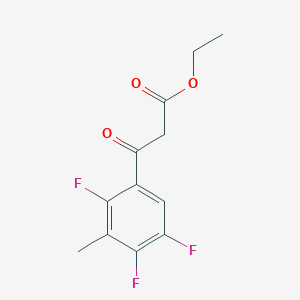















|
REACTION_CXSMILES
|
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6]CC)=O.[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1C(O)=O.C(Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C)C=O.O1CCCC1.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:4]([CH2:3][C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:6]
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
solution
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1C)F)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were gradually added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −40° C
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
tetrahydrofuran was added for azeotropic distillation
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 40 ml of tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
this solution was gradually added dropwise to the above-described reaction solution at −40° C
|
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
50 ml of 12N hydrochloric acid was added to the solution to about pH 2
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with chloroform, and solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
To the residue were added 30 ml of water and 0.6 g of p-toluenesulfonic acid
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
washed with water and 5% aqueous solution of sodium hydrogencarbonate successively
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1C)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |